N-(biphenyl-2-yl)-4-bromobenzamide
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Overview
Description
N-{[1,1’-BIPHENYL]-2-YL}-4-BROMOBENZAMIDE is an organic compound that features a biphenyl structure with a bromobenzamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1,1’-BIPHENYL]-2-YL}-4-BROMOBENZAMIDE typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through various coupling reactions such as the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a halogenated benzene with a boronic acid derivative in the presence of a palladium catalyst and a base.
Bromination: The biphenyl compound is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Amidation: The final step involves the reaction of the brominated biphenyl with an amine to form the benzamide group. This can be achieved using standard amidation conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of N-{[1,1’-BIPHENYL]-2-YL}-4-BROMOBENZAMIDE follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[1,1’-BIPHENYL]-2-YL}-4-BROMOBENZAMIDE undergoes various chemical reactions, including:
Electrophilic Substitution: The biphenyl core can participate in electrophilic substitution reactions due to the presence of the aromatic rings.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.
Nucleophilic Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Electrophilic Substitution: Substituted biphenyl derivatives.
Nucleophilic Substitution: Substituted benzamides.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Scientific Research Applications
N-{[1,1’-BIPHENYL]-2-YL}-4-BROMOBENZAMIDE has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals and bioactive molecules.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-{[1,1’-BIPHENYL]-2-YL}-4-BROMOBENZAMIDE involves its interaction with specific molecular targets. The biphenyl core allows for π-π stacking interactions with aromatic residues in proteins, while the bromobenzamide group can form hydrogen bonds and other interactions with active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler compound with two connected phenyl rings.
4-Bromobiphenyl: A biphenyl derivative with a bromine atom.
Benzamide: A compound with a benzene ring and an amide group.
Uniqueness
N-{[1,1’-BIPHENYL]-2-YL}-4-BROMOBENZAMIDE is unique due to the combination of the biphenyl core and the bromobenzamide functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C19H14BrNO |
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Molecular Weight |
352.2 g/mol |
IUPAC Name |
4-bromo-N-(2-phenylphenyl)benzamide |
InChI |
InChI=1S/C19H14BrNO/c20-16-12-10-15(11-13-16)19(22)21-18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H,(H,21,22) |
InChI Key |
SQGRGDXLHSCJBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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